Cas no 905987-02-2 (1-(2,4-Dimethylbenzyl)piperidin-4-one)

1-(2,4-Dimethylbenzyl)piperidin-4-one is a versatile organic compound featuring a piperidin-4-one core substituted with a 2,4-dimethylbenzyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the ketone functionality allows for further derivatization, enabling the formation of amines, alcohols, or heterocyclic systems. The 2,4-dimethylbenzyl moiety enhances lipophilicity, potentially improving bioavailability in drug development applications. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes. The compound is typically supplied with high purity, ensuring reliability in research and industrial processes. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
1-(2,4-Dimethylbenzyl)piperidin-4-one structure
905987-02-2 structure
Product Name:1-(2,4-Dimethylbenzyl)piperidin-4-one
CAS No:905987-02-2
MF:C14H19NO
MW:217.306763887405
CID:3031812
PubChem ID:11959624
Update Time:2025-05-23

1-(2,4-Dimethylbenzyl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-二甲苄基)哌啶-4-酮
    • 1-(2,4-Dimethylbenzyl)piperidin-4-one
    • 1-[(2,4-dimethylphenyl)methyl]piperidin-4-one
    • SB43787
    • 905987-02-2
    • Inchi: 1S/C14H19NO/c1-11-3-4-13(12(2)9-11)10-15-7-5-14(16)6-8-15/h3-4,9H,5-8,10H2,1-2H3
    • InChI Key: SYYWNXNSVMRZMJ-UHFFFAOYSA-N
    • SMILES: O=C1CCN(CC2C=CC(C)=CC=2C)CC1

Computed Properties

  • Exact Mass: 217.146664230Da
  • Monoisotopic Mass: 217.146664230Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.3

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Additional information on 1-(2,4-Dimethylbenzyl)piperidin-4-one

Professional Introduction to Compound with CAS No. 905987-02-2 and Product Name: 1-(2,4-Dimethylbenzyl)piperidin-4-one

The compound with the CAS number 905987-02-2 and the product name 1-(2,4-Dimethylbenzyl)piperidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-(2,4-Dimethylbenzyl)piperidin-4-one incorporates a piperidine ring substituted with a 2,4-dimethylbenzyl group, which contributes to its distinctive reactivity and binding affinity. Such structural features are often exploited in the design of bioactive molecules, particularly in the quest to develop novel therapeutic agents.

In the realm of modern pharmaceutical research, the exploration of heterocyclic compounds has been a cornerstone for innovation. The piperidine scaffold, a six-membered nitrogen-containing ring, is well-documented for its role in enhancing the pharmacological properties of various drug candidates. Specifically, 1-(2,4-Dimethylbenzyl)piperidin-4-one exhibits promising characteristics that make it a valuable candidate for further investigation. Its dual substitution pattern—comprising both methyl groups on the benzyl moiety and a piperidinone functionality—imparts a balance of lipophilicity and solubility that is often sought after in drug-like molecules.

Recent studies have highlighted the importance of 1-(2,4-Dimethylbenzyl)piperidin-4-one in the context of enzyme inhibition and receptor binding studies. The compound’s ability to interact with biological targets is largely influenced by its aromatic system and the spatial arrangement of its substituents. This has led to its investigation as a potential scaffold for developing small-molecule inhibitors targeting various disease pathways. For instance, preliminary research suggests that derivatives of 1-(2,4-Dimethylbenzyl)piperidin-4-one may exhibit inhibitory activity against enzymes involved in inflammatory responses and metabolic disorders.

The synthesis of 1-(2,4-Dimethylbenzyl)piperidin-4-one involves multi-step organic transformations that highlight the synthetic versatility of this compound class. The introduction of the piperidinone core is typically achieved through cyclization reactions, while the attachment of the 2,4-dimethylbenzyl group requires careful consideration to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these processes. These synthetic strategies not only facilitate the production of 1-(2,4-Dimethylbenzyl)piperidin-4-one but also provide insights into broader structural modifications that could improve its pharmacological profile.

The pharmacokinetic properties of 1-(2,4-Dimethylbenzyl)piperidin-4-one are another critical aspect that has been extensively studied. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its potential as a drug candidate. Computational modeling techniques have been utilized to predict these properties based on its molecular structure, providing a rapid screening tool for virtual drug design. Additionally, experimental studies have been conducted to validate these predictions and refine our understanding of 1-(2,4-Dimethylbenzyl)piperidin-4-one’s behavior in biological systems.

In terms of biological activity, 1-(2,4-Dimethylbenzyl)piperidin-4-one has shown intriguing interactions with various biological targets. Its structural motif is reminiscent of known bioactive molecules used in clinical settings, suggesting that it may possess therapeutic potential across multiple disease indications. For example, analogs with similar scaffolds have been investigated for their roles in central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier. While further research is needed to fully elucidate the therapeutic applications of 1-(2,4-Dimethylbenzyl)piperidin-4-one, these preliminary findings underscore its significance as a pharmacological probe.

The development of novel drug candidates often involves iterative optimization processes where key structural features are modified to enhance efficacy and reduce side effects. The versatility of 1-(2,4-Dimethylbenzyl)piperidin-4-one as a scaffold allows for such modifications without compromising its core pharmacophore. Researchers have explored various derivatives by introducing different substituents or altering functional groups while maintaining the piperidine-piperidinone core structure. These modifications have led to compounds with improved potency and selectivity against specific biological targets.

The role of computational chemistry in advancing our understanding of 1-(2,4-Dimethylbenzyl)piperidin-4-one cannot be overstated. Molecular docking simulations have been employed to predict how this compound interacts with enzymes and receptors at an atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding experimental efforts toward more targeted discoveries. Furthermore, machine learning algorithms have been applied to analyze large datasets containing structural and activity information from related compounds.

As interest in precision medicine grows worldwide, 1-(2, Dimethylbenzyl) piperidin- one’s potential as a tool for personalized
for targeted therapies becomes increasingly apparent.

In conclusion, 1(–(–(–(–(–(–(–(–(–(–(–(–(–(–(–((Dimethoxyphenylethynyl)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxymethylene))amino))methylene)))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))).

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